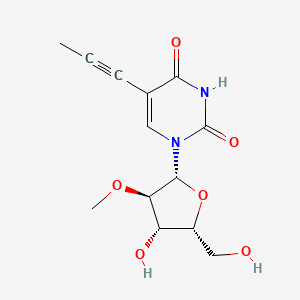![molecular formula C16H27N3 B15062731 (2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]](/img/structure/B15062731.png)
(2S,7'R,8'aR)-2'-(3-methylbut-2-en-1-yl)-7'-(prop-1-en-2-yl)-hexahydro-1'H-spiro[aziridine-2,8'-pyrrolo[1,2-a]pyrazine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] is a complex organic molecule characterized by its unique spirocyclic structure. This compound features an aziridine ring fused to a pyrrolo[1,2-a]pyrazine system, with additional substituents including a 3-methylbut-2-en-1-yl group and a prop-1-en-2-yl group. The stereochemistry of the molecule is defined by the (2S,7’R,8’aR) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Aziridine Ring: The aziridine ring can be synthesized through the reaction of an appropriate amine with an epoxide under basic conditions.
Construction of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of a suitable precursor, such as a 1,2-diamine, with a diketone or an equivalent compound.
Spirocyclization: The spirocyclic structure is formed by the intramolecular reaction of the aziridine and pyrrolo[1,2-a]pyrazine intermediates.
Introduction of Substituents: The 3-methylbut-2-en-1-yl and prop-1-en-2-yl groups are introduced through alkylation reactions using appropriate alkyl halides or alkenes.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkene moieties, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the aziridine ring, converting it to an amine, or reduce the alkenes to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Epoxides and Diols: From oxidation reactions.
Amines and Alkanes: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential lead compound in drug discovery.
Medicine
Pharmacological Studies: Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.
Industry
Material Science: The compound’s stability and reactivity make it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] exerts its effects depends on its application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzymatic activity. The molecular targets and pathways involved would vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine]: can be compared with other spirocyclic compounds such as spiro[azetidine-2,8’-pyrrolo[1,2-a]pyrazine] and spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] derivatives.
Uniqueness
The uniqueness of (2S,7’R,8’aR)-2’-(3-methylbut-2-en-1-yl)-7’-(prop-1-en-2-yl)-hexahydro-1’H-spiro[aziridine-2,8’-pyrrolo[1,2-a]pyrazine] lies in its specific stereochemistry and the presence of both aziridine and pyrrolo[1,2-a]pyrazine rings, which confer distinct reactivity and potential biological activity.
Properties
Molecular Formula |
C16H27N3 |
|---|---|
Molecular Weight |
261.41 g/mol |
IUPAC Name |
(7R,8S,8aR)-2-(3-methylbut-2-enyl)-7-prop-1-en-2-ylspiro[1,3,4,6,7,8a-hexahydropyrrolo[1,2-a]pyrazine-8,2'-aziridine] |
InChI |
InChI=1S/C16H27N3/c1-12(2)5-6-18-7-8-19-9-14(13(3)4)16(11-17-16)15(19)10-18/h5,14-15,17H,3,6-11H2,1-2,4H3/t14-,15+,16+/m0/s1 |
InChI Key |
DTGNPWSTMZTPLL-ARFHVFGLSA-N |
Isomeric SMILES |
CC(=CCN1CCN2C[C@H]([C@@]3([C@H]2C1)CN3)C(=C)C)C |
Canonical SMILES |
CC(=CCN1CCN2CC(C3(C2C1)CN3)C(=C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1'R,2S,10'aR)-1'-(prop-1-en-2-yl)-3',5',10',10'a-tetrahydro-1'H-spiro[aziridine-2,2'-pyrrolo[1,2-b]isoquinoline]](/img/structure/B15062649.png)
![4-amino-1-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B15062671.png)
![3-{[tert-Butyl(dimethyl)silyl]oxy}-4,5-dimethoxybenzaldehyde](/img/structure/B15062678.png)
![[7-Hydroxy-6-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B15062686.png)
![9-(2,3-Dichlorophenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B15062696.png)
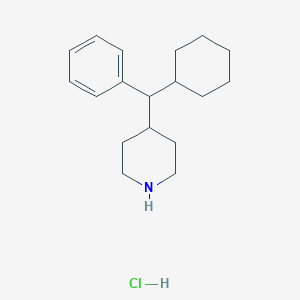
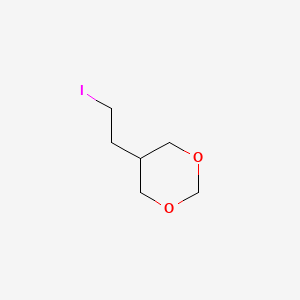
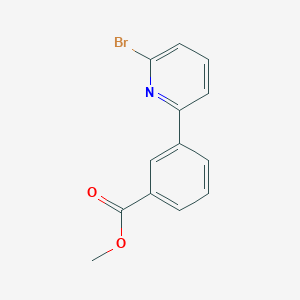
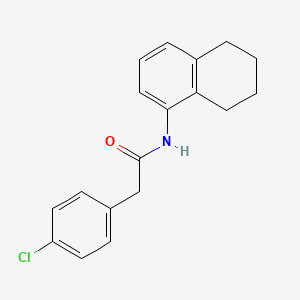
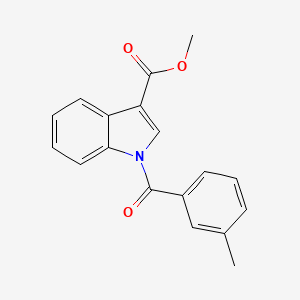
![3-((Allyloxy)methyl)-2,6,7-trichloroimidazo[1,2-a]pyridine](/img/structure/B15062730.png)
![[(5-Bromo-7-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B15062741.png)
